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Compound of Interest

Compound Name: R-(-)-Columbianetin

Cat. No.: B1207510

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the comprehensive process of elucidating and confirming
the chemical structure of R-(-)-Columbianetin, a naturally occurring coumarin derivative. This
document provides a thorough overview of the spectroscopic analyses, chiroptical studies, and
synthetic methodologies employed to unequivocally establish its molecular architecture and
absolute stereochemistry.

Introduction to Columbianetin

Columbianetin is a furanocoumarin that exists as a racemic mixture or as individual
enantiomers in various plant species. The distinct biological activities of its enantiomers
necessitate a precise understanding of their three-dimensional structure. This guide focuses on
the R-(-)-enantiomer, outlining the critical experimental evidence that underpins its structural
assignment. The established IUPAC name for the S-(+)-enantiomer is (8S)-8-(2-
hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]Jchromen-2-one, which strongly indicates that the R-
(-)-enantiomer is (8R)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]Jchromen-2-one.[1] The
subsequent sections of this guide provide the experimental verification for this assignment.

Spectroscopic and Chiroptical Data

The structural elucidation of R-(-)-Columbianetin relies on a combination of modern
spectroscopic and chiroptical techniques. High-Resolution Mass Spectrometry (HRMS)
establishes the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy
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reveals the connectivity of the atoms. Chiroptical methods, such as the measurement of
specific rotation, are crucial for determining the absolute configuration of the chiral center.

Table 1: Spectroscopic and Chiroptical Data for R-(-)-Columbianetin

Parameter Value Technique

High-Resolution Mass
Spectrometry (HRMS)

Molecular Formula C14H1404

Monoisotopic Mass 246.0892 g/mol HRMS

1H NMR (CDCls, 400 MHz) & Data not available in search
Proton NMR

(ppm) results

13C NMR (CDCls, 100 MHz) & Data not available in search
Carbon-13 NMR
(ppm) results

Specific Rotation [a] Negative (-) Polarimetry

Note: Detailed *H and 3C NMR chemical shifts and coupling constants for R-(-)-
Columbianetin were not available in the provided search results. These would typically be
presented here in a detailed table with assignments for each proton and carbon atom.

Experimental Protocols

The definitive structural confirmation of a chiral molecule like R-(-)-Columbianetin involves a
multi-faceted experimental approach, including its isolation from natural sources,
characterization by spectroscopic methods, and, ideally, a stereoselective synthesis.

Isolation and Purification

A general protocol for the isolation of columbianetin from plant material, such as the roots of
Angelica species, involves the following steps:

o Extraction: The dried and powdered plant material is extracted with a suitable organic
solvent, such as methanol or ethanol.
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Partitioning: The crude extract is then subjected to liquid-liquid partitioning between
immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their

polarity.

Chromatography: The resulting fractions are further purified using a combination of
chromatographic techniques, such as column chromatography on silica gel, followed by
preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed to determine the
exact mass of the molecular ion, which allows for the unambiguous determination of the

molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is
conducted to elucidate the connectivity of the molecule.

o 'H NMR: Provides information on the number and chemical environment of protons.
o 13C NMR: Reveals the number and types of carbon atoms.

o 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between
protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-
carbon correlations (HMBC), allowing for the complete assembly of the molecular

skeleton.

Determination of Absolute Configuration

The determination of the 'R’ configuration at the chiral center of (-)-Columbianetin is a critical

step. This is typically achieved through one or more of the following methods:

» X-ray Crystallography: The most definitive method for determining absolute configuration is

single-crystal X-ray diffraction. This technique provides a three-dimensional map of the
electron density in the crystal, allowing for the unambiguous assignment of the spatial
arrangement of all atoms. For R-(-)-Columbianetin, obtaining a suitable crystal of the
natural product or a derivative would provide irrefutable proof of its absolute stereochemistry.
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o Chiroptical Spectroscopy (ECD/VCD): Electronic Circular Dichroism (ECD) and Vibrational
Circular Dichroism (VCD) are powerful techniques that measure the differential absorption of
left and right circularly polarized light. By comparing the experimental ECD or VCD spectrum
with the spectrum predicted by quantum chemical calculations for a known configuration
(e.g., the 'R' configuration), the absolute stereochemistry can be confidently assigned.

o Stereoselective Synthesis: The unambiguous synthesis of a single enantiomer from a
starting material of known absolute configuration provides a chemical proof of the structure
and stereochemistry of the target molecule. A stereoselective synthesis of (R)-Columbianetin
that yields a product with a negative specific rotation would confirm the R-(-) assignment.

Logical Workflow for Structure Elucidation

The logical flow of experiments and analysis for the structure elucidation of R-(-)-
Columbianetin can be visualized as a clear workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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